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3-Methyl-3-butenyl butanoate

Gas Chromatography Flavor Analysis Quality Control

3-Methyl-3-butenyl butanoate (CAS 54702-13-5) is a fatty acid ester belonging to the class of organic compounds known as carboxylic acid esters. It is a volatile component identified in various fruits, notably acerola (Malpighia emarginata DC.).

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 54702-13-5
Cat. No. B1623666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-butenyl butanoate
CAS54702-13-5
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCC(=C)C
InChIInChI=1S/C9H16O2/c1-4-5-9(10)11-7-6-8(2)3/h2,4-7H2,1,3H3
InChIKeyQXWHISNFDZLFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-butenyl butanoate: A Volatile Ester for Flavor and Fragrance Research


3-Methyl-3-butenyl butanoate (CAS 54702-13-5) is a fatty acid ester belonging to the class of organic compounds known as carboxylic acid esters . It is a volatile component identified in various fruits, notably acerola (Malpighia emarginata DC.) [1]. Its molecular formula is C9H16O2 with a molecular weight of 156.22 g/mol [2]. The compound is characterized by a 3-methyl-3-butenyl alcohol moiety esterified with butanoic acid, resulting in a structure that is distinct from its saturated analog, isoamyl butyrate (3-methylbutyl butanoate), by the presence of a terminal double bond. This unsaturation confers specific chromatographic and physicochemical properties that are critical for accurate identification and application in aroma research and industrial flavor formulation.

Why 3-Methyl-3-butenyl butanoate Cannot Be Replaced by Generic Saturated Analogs


The common practice of substituting 3-methyl-3-butenyl butanoate with its saturated analog, isoamyl butyrate (3-methylbutyl butanoate), or the lower-homolog acetate is fundamentally flawed for precise scientific applications. The terminal double bond in 3-methyl-3-butenyl butanoate introduces a site of unsaturation that significantly alters its gas chromatographic retention index (RI), volatility, and physicochemical safety profile compared to its saturated counterpart [1][2]. These quantitative differences are not marginal; they are substantial enough that a generic replacement will lead to misidentification in analytical workflows and unpredictable performance in controlled-release flavor delivery systems [3]. The following evidence quantifies these critical differentiation points to prevent costly procurement errors.

Quantitative Differentiation Guide for Procuring 3-Methyl-3-butenyl butanoate


Gas Chromatographic Retention Index (RI) Enables Unambiguous Identification vs. Saturated Analog

On a standard non-polar column, 3-methyl-3-butenyl butanoate exhibits a Van Den Dool and Kratz Retention Index (RI) of 1047 on a CP Sil 5 CB phase [1]. Its direct saturated analog, isoamyl butyrate (3-methylbutyl butanoate), consistently elutes at a lower RI, measured at 1039 on OV-101 (80 °C) and 1039.4 on SE-30 (100 °C) [2]. This reproducible 8-9 index unit difference provides a clear analytical window for unambiguous identification, which is critical for verifying the authenticity of natural flavor extracts or synthetic formulations where both compounds may be present [3].

Gas Chromatography Flavor Analysis Quality Control

Higher Flash Point Enhances Safety Profile Over Saturated Analog Isoamyl Butyrate

3-Methyl-3-butenyl butanoate has an estimated closed-cup flash point of 72.80 °C (163.00 °F) [1], while experimentally, ChemSpider reports a value of 71.4 ± 19.9 °C . In contrast, isoamyl butyrate has a substantially lower flash point, consistently measured between 57 °C and 59 °C (135 °F) by closed cup method [2][3]. This represents a minimum 12-15 °C higher flash point for the target compound, classifying it outside the typical 'highly flammable' liquid range and affording a significant safety margin during storage, handling, and high-temperature processing.

Safety Flammability Regulatory Compliance

Polar Column RI Differentiation Enables Discrimination from Isovalerate Analog

For laboratories using polar-phase GC columns for essential oil or complex flavor profiling, the ability to separate 3-methyl-3-butenyl butanoate from its positional isomer, 3-methyl-3-butenyl isovalerate (3-methylbutanoate), is critical. On a polar AT-Wax column, 3-methyl-3-butenyl butanoate has an RI of 1330 [1], whereas the analogous isovalerate ester elutes at RI 1379 on an Innowax FSC column under similar temperature-programmed conditions [2]. This 49-index unit difference is substantial on a polar phase and confirms that the compounds can be cleanly resolved.

Chiral/Positional Isomer Analysis Essential Oil Characterization GC-MS

Verified Occurrence in Acerola Fruit Validates Natural Flavor Ingredient Status

3-Methyl-3-butenyl butanoate has been unequivocally identified and quantified in acerola fruit (Malpighia emarginata DC.) via simultaneous steam distillation-solvent extraction followed by GC-MS [1]. This documented natural occurrence is in contrast to 3-methyl-3-butenyl isovalerate, which is reported in different botanical sources such as Callitropsis nootkatensis (Alaska cedar) [2], implying that the former is a more relevant marker for fruit flavor reconstitution, particularly for tropical fruit types.

Natural Flavor Formulation Food Authenticity Botanical Profiling

High-Value Application Scenarios for 3-Methyl-3-butenyl butanoate Based on Quantitative Differentiation


Authenticity Marker for Acerola Flavor Reconstitution

Food technologists developing authentic acerola (Barbados cherry) flavorings should prioritize 3-methyl-3-butenyl butanoate as a key volatile marker. Its confirmed presence in acerola fruit, as established by Pino and Marbot (2001) [1], provides a scientifically defensible basis for its inclusion in natural flavor formulations. The compound's distinct GC retention index (RI 1047 on non-polar column) enables robust quantification even in complex fruit matrices, ensuring batch-to-batch flavor consistency.

Safety-Optimized Ingredient for High-Temperature Flavor Processes

For flavor house applications involving thermal processing (e.g., baked goods, confectionery), the higher flash point of 3-methyl-3-butenyl butanoate (72.8 °C est.) compared to isoamyl butyrate (57-59 °C) [2][3] translates to a wider safety margin. This reduces fire risk during compounding and storage, and potentially lowers insurance and regulatory compliance costs associated with flammable liquid handling.

GC-MS Reference Standard for Unsaturated Ester Profiling

Analytical laboratories performing volatile profiling of fruits or fermented beverages can utilize 3-methyl-3-butenyl butanoate as a diagnostic standard. Its characteristic polar column RI (1330 on AT-Wax) allows it to be clearly resolved from the isovalerate analog (RI 1379) [4][5]. This prevents false identification that could arise from co-elution with other C9-C10 esters, ensuring accurate data interpretation in metabolomic studies.

Controlled-Release Fragrance Intermediate

In fragrance encapsulation or pro-fragrance research, the unique terminal alkene structure of 3-methyl-3-butenyl butanoate offers a reactive handle for chemical modification or polymerization that is absent in fully saturated analogs. The defined physicochemical properties (LogP 3.24 [6]) support predictable release kinetics. Selection over the saturated analog ensures that the designed slow-release profile is not compromised by unintended volatility or reactivity.

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